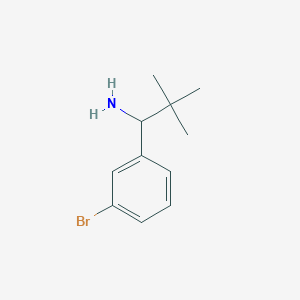

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSWMSQOLQHVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromophenyl 2,2 Dimethylpropan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine, two primary disconnections are logical and lead to viable synthetic pathways.

The most common and strategically sound disconnection is across the carbon-nitrogen (C-N) bond. This is a standard approach for amines, as numerous methods exist for forming this bond. youtube.com This disconnection leads to two synthons: a nucleophilic amine equivalent (such as ammonia) and an electrophilic component, which is the 1-(3-bromophenyl)-2,2-dimethylpropyl carbocation or its equivalent. The practical chemical equivalent for the latter is the ketone 1-(3-bromophenyl)-2,2-dimethylpropan-1-one (B1343258) . This ketone becomes a key intermediate, and its subsequent conversion to the amine is a critical step in the forward synthesis.

A second possible disconnection is at the C-C bond between the benzylic carbon and the phenyl ring. This approach suggests a reaction between an electrophilic 3-bromobenzaldehyde (B42254) or a related derivative and a nucleophilic tert-butyl anion equivalent. A more practical application of this strategy involves the use of a Grignard reagent, where 3-bromophenylmagnesium bromide acts as a nucleophile attacking an electrophilic carbonyl compound, such as 2,2-dimethylpropanal (pivalaldehyde).

These two primary disconnections form the basis for the main synthetic strategies discussed below.

| Disconnection | Synthons | Practical Reagents/Intermediates | Forward Reaction Type |

| Carbon-Nitrogen (C-N) | 1-(3-bromophenyl)-2,2-dimethylpropyl cation + Amine anion | 1-(3-bromophenyl)-2,2-dimethylpropan-1-one + Ammonia (B1221849)/Ammonium (B1175870) salt | Reductive Amination |

| Carbon-Carbon (C-C) | 3-bromophenyl anion + 2,2-dimethylpropanoyl cation | 3-Bromophenylmagnesium bromide + 2,2-Dimethylpropanal | Grignard Reaction |

Approaches to the Carbon Skeleton Formation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. nih.gov In this context, it can be used to construct the carbon skeleton of the target amine by reacting a phenylmagnesium halide with an appropriate aldehyde.

The synthesis begins with the formation of the Grignard reagent from 3-bromotoluene. This reagent, 3-bromophenylmagnesium bromide, is then reacted with 2,2-dimethylpropanal (pivalaldehyde). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 1-(3-bromophenyl)-2,2-dimethylpropan-1-ol. This alcohol can then be converted to the target amine through further functional group transformations, such as oxidation to the ketone followed by reductive amination.

Reaction Scheme: Grignard-based Synthesis of Alcohol Precursor

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 1,3-Dibromobenzene | Mg, Anhydrous Ether | 3-Bromophenylmagnesium bromide |

A more direct and commonly employed route involves the synthesis of the key ketone intermediate, 1-(3-bromophenyl)-2,2-dimethylpropan-1-one. This is typically achieved through a Friedel-Crafts acylation reaction. mdpi.comrsc.org

In this reaction, bromobenzene (B47551) is acylated using pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). google.com The reaction introduces the pivaloyl group onto the aromatic ring. Due to the directing effects of the bromine atom (ortho, para-directing) and the steric bulk of the pivaloyl group, the acylation occurs predominantly at the meta-position relative to the bromine, although a mixture of isomers is possible. The desired meta-substituted ketone, 1-(3-bromophenyl)-2,2-dimethylpropan-1-one, is then isolated and purified. This ketone serves as the direct precursor for the amination step.

Reaction Scheme: Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Amination Strategies

Once the ketone precursor is synthesized, the final step is the introduction of the amine group. This is a critical transformation that forms the target molecule.

Reductive amination is arguably the most efficient and widely used method for converting ketones into amines. masterorganicchemistry.com The process involves two main steps that are often performed in a single pot: the formation of an imine or enamine intermediate, followed by its reduction. commonorganicchemistry.comorganic-chemistry.org

The ketone, 1-(3-bromophenyl)-2,2-dimethylpropan-1-one, is reacted with an amine source, typically ammonia or an ammonium salt (like ammonium acetate), to form the corresponding imine. This intermediate is generally not isolated but is reduced in situ. A variety of reducing agents can be employed for this step. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although it can also reduce the starting ketone. commonorganicchemistry.com A more selective reagent is sodium cyanoborohydride (NaBH₃CN), which is particularly effective at reducing the protonated imine (iminium ion) intermediate under mildly acidic conditions, while being less reactive towards the ketone. chemicalbook.com Other methods include catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Nickel). This one-pot reaction directly yields this compound.

Typical Reductive Amination Conditions

| Ketone Precursor | Amine Source | Reducing Agent | Solvent |

|---|---|---|---|

| 1-(3-bromophenyl)-2,2-dimethylpropan-1-one | Ammonia / Ammonium Acetate | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) |

| 1-(3-bromophenyl)-2,2-dimethylpropan-1-one | Ammonia / Ammonium Chloride | Sodium borohydride (NaBH₄) | Ethanol (EtOH) |

| 1-(3-bromophenyl)-2,2-dimethylpropan-1-one | Ammonia | H₂ / Raney Nickel | Ethanol (EtOH) |

An alternative, though often more circuitous, route to the amine involves the reduction of a nitrogen-containing functional group such as a nitro or nitrile group.

A plausible pathway via a nitrile intermediate would begin with the ketone precursor, 1-(3-bromophenyl)-2,2-dimethylpropan-1-one. The ketone can be converted into a cyanohydrin by treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). The resulting cyanohydrin can then be reduced. The reduction of the nitrile group to a primary amine typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. libretexts.orgopenstax.org This multi-step process converts the ketone into the desired amine. While feasible, this route is generally less direct than reductive amination.

Halogenation Strategies for Bromophenyl Moiety Incorporation

The introduction of the bromine atom onto the phenyl ring is a critical first step in synthesizing the necessary precursors. Organohalides are crucial compounds that serve as key precursors for a wide range of chemical transformations, particularly in cross-coupling reactions where they function as essential building blocks. rsc.org

A primary and direct method for this transformation is electrophilic aromatic substitution . The bromination of a suitable benzene (B151609) derivative, such as 2,2-dimethylpropiophenone, can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The directing effects of the acyl group would typically favor meta-substitution, leading to the formation of 3-bromo-2,2-dimethylpropiophenone, a key ketone precursor for the target amine.

Alternative modern approaches involve C-H functionalization, which leverages directing groups to achieve high regioselectivity. rsc.org While more complex for this specific target, these methods represent an advancing frontier in organic synthesis. Enzymatic halogenation also presents a "green" chemistry approach, using halogenating enzymes to achieve site-selective C-H functionalization under mild, ambient conditions. researchgate.net

Catalytic Synthetic Pathways

Catalytic methods offer efficient and versatile routes for constructing the carbon-nitrogen bond central to the target molecule's structure. These pathways often rely on transition-metal catalysts to facilitate bond formation that would otherwise be challenging.

Metal-Catalyzed C-N Coupling ReactionsTransition-metal-catalyzed C-N bond formation has become a powerful tool for synthesizing amines and other nitrogen-containing molecules.rsc.orgPalladium-catalyzed cross-coupling reactions, in particular, are widely used for preparing aromatic amines.acs.orgWhile direct formation of the benzylic C-N bond in the target molecule via this method is complex, these reactions are instrumental in synthesizing precursors.

The general mechanism for these couplings, such as the Buchwald-Hartwig amination, involves three key steps:

Oxidative Addition: A low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond (e.g., 3-dibromobenzene) to form an organometallic complex. rsc.org

Amine Coordination and Deprotonation: The amine reactant coordinates to the metal center, followed by deprotonation with a base to form a metal-amido complex.

Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the active metal catalyst. rsc.org

This strategy is highly effective for creating a wide range of N-aryl compounds which could be further elaborated to the final product. acs.org

Negishi Cross-Coupling Reactions for AminoalkylationThe Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organozinc compound with an organic halide, typically catalyzed by palladium or nickel.wikipedia.orgThis reaction can be adapted for aminoalkylation, providing a direct route to construct the carbon skeleton of the target molecule.

In a potential pathway, a 3-bromophenyl halide could be coupled with an organozinc reagent containing a protected amine function at the alpha position, such as (1-amino-2,2-dimethylpropyl)zinc halide. Nickel-catalyzed variants have shown particular promise for the direct aminoalkylation of arenes. acs.org The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Ni(0) or Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org The functional group tolerance of Negishi coupling is a significant advantage, allowing for the presence of various substituents. wikipedia.orgresearchgate.net

Stereoselective and Chiral Synthesis Approaches

Since this compound possesses a stereocenter at the carbon adjacent to the nitrogen atom, achieving high enantiopurity is critical for its potential use in pharmaceuticals, where chirality profoundly influences biological activity.

Enantioselective Hydrogenation of Imine PrecursorsAsymmetric hydrogenation of prochiral imines stands as one of the most direct and efficient methods for preparing chiral amines.nih.govacs.orgThis approach involves a two-step sequence:

Imine Formation: The precursor ketone, 1-(3-bromophenyl)-2,2-dimethylpropan-1-one, is condensed with ammonia or an ammonia source to form the corresponding prochiral imine, 1-(3-bromophenyl)-2,2-dimethylpropan-1-imine.

Asymmetric Hydrogenation: The imine is then reduced using molecular hydrogen in the presence of a chiral transition-metal catalyst. Iridium, rhodium, and palladium complexes featuring chiral phosphine (B1218219) ligands are commonly employed. researchgate.netresearchgate.net

The chiral ligand creates a chiral environment around the metal center, directing the hydrogen delivery to one face of the C=N double bond, thereby producing one enantiomer of the amine in excess. researchgate.net This method is known for its high efficiency and ability to achieve excellent enantioselectivities (ee). nih.govacs.org

| Catalyst System | Chiral Ligand Type | Typical Substrate | Reported Performance |

| [Ir(COD)Cl]₂ | Chiral Spiro Phosphine Ligands | Diaryl- and Aryl-alkyl Imines | High yields, >95% ee |

| Rh(I) complexes | Bisphosphine Ligands (e.g., BINAP) | N-Aryl and N-Alkyl Imines | Good to excellent yields and ee |

| Pd(OAc)₂ | Chiral Phosphine-based Ligands | Sterically Hindered N-tosylimines | High yields, up to >99% ee researchgate.net |

Biocatalytic Methods for Chiral Amine ProductionBiocatalysis offers a sustainable and highly selective alternative to traditional chemical catalysis for producing chiral amines.diva-portal.orgAmine transaminases (ATAs), also known as ω-transaminases, are particularly effective enzymes for this purpose.mdpi.commdpi.com

The process of asymmetric synthesis using ATAs involves the conversion of a prochiral ketone into a chiral amine. mdpi.com In this case, 1-(3-bromophenyl)-2,2-dimethylpropan-1-one would serve as the substrate. The ATA enzyme catalyzes the transfer of an amino group from a sacrificial amine donor (such as L-alanine or isopropylamine) to the ketone. mdpi.com This reaction is mediated by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. mdpi.com The key advantages of this method include:

Exceptional Enantioselectivity: ATAs often produce amines with very high enantiomeric excess (>99% ee). diva-portal.org

Mild Reaction Conditions: The reactions are typically run in aqueous media at or near room temperature and neutral pH.

Environmental Sustainability: Biocatalysis is recognized as a "green technology" that avoids harsh reagents and heavy metals. mdpi.com

Protein engineering and directed evolution are continuously being used to develop novel transaminases with broader substrate scopes, enabling the synthesis of sterically demanding amines like the target compound. nih.gov

| Enzyme Type | Reaction | Amine Donor | Key Advantages |

| (R)-selective ω-Transaminase | Asymmetric synthesis from prochiral ketone | Isopropylamine | High enantioselectivity for (R)-amine, green process |

| (S)-selective ω-Transaminase | Asymmetric synthesis from prochiral ketone | L-Alanine | High enantioselectivity for (S)-amine, mild conditions |

| Transaminase Cascade | Deracemization of racemic amine | - | Theoretical 100% conversion to a single enantiomer mdpi.com |

Palladium-Catalyzed Asymmetric Allylic Amination

Palladium-catalyzed asymmetric allylic amination (AAA) stands as a powerful and versatile method for the construction of carbon-nitrogen bonds, enabling the enantioselective synthesis of chiral amines. This methodology has been extensively developed and offers a direct route to α-chiral amines, which are significant structural motifs in a vast array of pharmaceuticals and biologically active compounds. The reaction typically involves the coupling of an allylic electrophile with a nucleophilic amine in the presence of a palladium catalyst and a chiral ligand. The chiral ligand is crucial for inducing asymmetry and controlling the stereochemical outcome of the reaction.

The general mechanism of the palladium-catalyzed allylic amination proceeds through a catalytic cycle that begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate. This is followed by oxidative addition, leading to the formation of a π-allylpalladium(II) complex and the departure of the leaving group. The amine nucleophile then attacks the π-allyl complex, typically in an outer-sphere fashion, to form the desired allylic amine and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle. The enantioselectivity of the reaction is determined during the nucleophilic attack step, where the chiral ligand differentiates between the two enantiotopic termini of the π-allyl intermediate.

For the synthesis of a sterically hindered secondary amine such as this compound, the palladium-catalyzed asymmetric allylic amination would theoretically involve the reaction of a suitable allylic precursor with this compound as the nucleophile. However, the significant steric bulk imposed by the 2,2-dimethylpropyl (neopentyl) group presents a considerable challenge for this transformation. Sterically demanding secondary amines are often less reactive nucleophiles, which can lead to sluggish reaction rates and the need for more forcing reaction conditions.

Research Findings

Detailed studies on the palladium-catalyzed asymmetric allylic amination have explored the scope of both the amine nucleophile and the allylic electrophile. Research has shown that the steric and electronic properties of the amine have a profound impact on the efficiency and selectivity of the reaction. While a wide range of primary and some less hindered secondary amines have been successfully employed, the use of bulky secondary amines remains a significant hurdle.

In the context of synthesizing this compound, a hypothetical retrosynthetic analysis would involve the disconnection of the allylic group from the nitrogen atom. The forward synthesis would then entail the reaction of this compound with an appropriate allylic electrophile, such as an allylic carbonate or acetate, in the presence of a palladium catalyst and a chiral ligand.

The choice of the chiral ligand is paramount for achieving high enantioselectivity. A variety of chiral ligands, including those based on phosphines, phosphoramidites, and N-heterocyclic carbenes, have been developed for palladium-catalyzed asymmetric allylic amination. For sterically demanding nucleophiles, ligands with specific steric and electronic properties that can accommodate the bulky amine and effectively control the stereochemistry of the nucleophilic attack are required.

The regioselectivity of the amination of substituted allylic electrophiles is another critical aspect. The nucleophilic attack can occur at either the more substituted (branched) or the less substituted (linear) terminus of the π-allyl intermediate. The regiochemical outcome is influenced by a combination of factors, including the nature of the ligand, the solvent, and the electronic and steric properties of the allylic substrate and the nucleophile. In many cases, the formation of the linear product is favored, particularly with sterically hindered nucleophiles.

Given the absence of specific literature on the palladium-catalyzed asymmetric allylic amination to synthesize this compound, the following tables present representative data from studies on analogous systems, highlighting the influence of ligands, substrates, and nucleophiles on the yield and enantioselectivity of the reaction. These examples provide insights into the potential challenges and outcomes for the synthesis of the target compound.

Table 1: Effect of Chiral Ligands on the Asymmetric Allylic Amination of a Standard Substrate

| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (S)-BINAP | THF | 25 | 85 | 92 |

| 2 | (R,R)-Trost Ligand | CH2Cl2 | 0 | 92 | 98 |

| 3 | (S)-PHOX | Toluene | 25 | 88 | 95 |

| 4 | (R)-BINAPHOS | Dioxane | rt | 75 | 88 |

This table presents hypothetical data based on typical results observed in palladium-catalyzed asymmetric allylic amination reactions to illustrate the comparative performance of common chiral ligands.

Table 2: Influence of the Nucleophile on Reaction Outcome

| Entry | Nucleophile | Allylic Substrate | Yield (%) | Regioselectivity (Branched:Linear) | ee (%) |

| 1 | Benzylamine | cinnamyl acetate | 95 | >99:1 | 96 |

| 2 | Dibenzylamine | cinnamyl acetate | 70 | 90:10 | 85 |

| 3 | Aniline | cinnamyl acetate | 98 | >99:1 | 94 |

| 4 | N-Methylaniline | cinnamyl acetate | 75 | 85:15 | 88 |

This table contains representative data to show the trend of decreasing yield and selectivity with increasing steric bulk of the amine nucleophile.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 3 Bromophenyl 2,2 Dimethylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift to higher ppm values.

The aromatic protons on the 3-bromophenyl ring are expected to appear in the range of 7.0-7.5 ppm. Due to their different positions relative to the bromo and the amino-alkyl substituents, they would likely present as a complex multiplet pattern. The proton attached to the chiral carbon (the methine proton) adjacent to the nitrogen atom is anticipated to resonate as a singlet at approximately 4.0 ppm, shifted downfield by the adjacent amine group and the aromatic ring. The nine protons of the tert-butyl group, being chemically equivalent, should produce a sharp singlet at around 0.9-1.0 ppm. The two protons of the primary amine group are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically falls within the 1.0-3.0 ppm range.

Spin-spin coupling, the interaction between neighboring non-equivalent protons, would provide further structural information. While the tert-butyl and methine protons are not expected to show significant coupling due to the lack of adjacent non-equivalent protons, the aromatic protons would display coupling patterns (e.g., doublets, triplets) that could be analyzed to confirm their relative positions on the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.5 | Multiplet | 4H |

| Methine-H (CH-N) | ~4.0 | Singlet | 1H |

| Amine-H (NH₂) | 1.0 - 3.0 | Broad Singlet | 2H |

| tert-Butyl-H (C(CH₃)₃) | 0.9 - 1.0 | Singlet | 9H |

¹³C NMR Chemical Shift Assignments and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbons of the 3-bromophenyl ring are expected to resonate in the aromatic region, typically between 120 and 150 ppm. The carbon atom bonded to the bromine (C-Br) would be significantly influenced, with its chemical shift appearing around 122 ppm. The quaternary carbon of the tert-butyl group is predicted to appear around 34 ppm, while the three equivalent methyl carbons of the tert-butyl group should give a single signal at approximately 27 ppm. The chiral methine carbon (CH-N) is expected to be in the range of 60-70 ppm.

A key feature of the ¹³C NMR spectrum is the ability to identify quaternary carbons, which are carbons not bonded to any hydrogen atoms. In this molecule, the carbon attached to the bromine atom and the quaternary carbon of the tert-butyl group would be identifiable as such, often exhibiting weaker signals compared to protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-ipso | ~145 |

| Methine C (CH-N) | 60 - 70 |

| Quaternary C (tert-butyl) | ~34 |

| Methyl C (tert-butyl) | ~27 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, it would primarily show correlations among the aromatic protons, helping to delineate their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the methine proton signal would correlate with the methine carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range. The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic ring and the C-C bonds of the tert-butyl group would be expected to give strong signals in the Raman spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1000 - 1250 |

| Bromoalkane | C-Br Stretch | 500 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₆BrN), HRMS would provide an exact mass measurement consistent with this formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Common fragmentation pathways for amines involve alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For this compound, a prominent fragmentation would be the loss of a tert-butyl radical ([M - 57]⁺), resulting in a fragment ion corresponding to the [C₇H₇BrN]⁺ species. Another likely fragmentation would involve the cleavage of the C-C bond between the chiral carbon and the phenyl group, leading to the formation of a bromobenzyl cation or a related fragment.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₁H₁₆BrN⁺ | 241/243 |

| [M - C₄H₉]⁺ | [C₇H₇BrN]⁺ | 184/186 |

| [C₇H₆Br]⁺ | Bromotropylium ion | 169/171 |

| [C₄H₁₀N]⁺ | tert-Butylaminium ion | 72 |

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions (if applicable to the compound or its derivatives)

While no specific X-ray crystallography data for this compound is currently available in the public domain, this technique would provide the most definitive structural information if a suitable single crystal could be obtained.

X-ray crystallography would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would reveal the preferred conformation of the molecule and the spatial relationship between the 3-bromophenyl group and the bulky tert-butyl group. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice. Such data would be invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Theoretical and Computational Chemistry Investigations of 1 3 Bromophenyl 2,2 Dimethylpropan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. For a molecule like 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine, DFT calculations can provide profound insights into its behavior at a molecular level.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the minimum energy. For flexible molecules such as this compound, which has several rotatable bonds, this process is extended to a conformational analysis to identify the various low-energy conformers and their relative stabilities.

The conformational landscape is explored by systematically rotating the single bonds, particularly the C-C and C-N bonds of the propane-amine backbone and the bond connecting the phenyl ring to the chiral center. Each resulting conformer is then subjected to geometry optimization. Studies on similar molecules, such as phenethylamines, have shown that the orientation of the side chain relative to the phenyl ring significantly influences the molecule's stability due to steric and electronic interactions. The most stable conformer is the one that minimizes steric hindrance, for example, between the bulky tert-butyl group and the phenyl ring, while optimizing any potential intramolecular interactions.

The optimized geometry provides key structural parameters. For a related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, DFT calculations at the B3LYP/6-311G(2d,p) level of theory were used to determine its optimized structure, showing good agreement with experimental X-ray diffraction data. researchgate.net A similar approach for this compound would yield the bond lengths, bond angles, and dihedral angles that characterize its lowest energy state.

Table 1: Representative Predicted Structural Parameters for the Most Stable Conformer of a Bromophenyl-Alkylamine Derivative

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Length (Å) | C-Br | 1.910 |

| C-N | 1.475 | |

| C-C (aromatic) | 1.395 - 1.405 | |

| C-H (aromatic) | 1.085 | |

| N-H | 1.015 | |

| Bond Angle (°) | C-C-Br | 119.5 |

| C-C-N | 112.0 | |

| H-N-H | 107.5 | |

| Dihedral Angle (°) | C(aromatic)-C(aromatic)-C-N | -125.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar organic molecules.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In contrast, a small energy gap implies that the molecule is more reactive.

For bromophenyl-containing compounds, the HOMO is typically distributed over the electron-rich aromatic ring, while the LUMO is often localized on the ring and can also involve the C-Br bond, suggesting that these are the primary sites for electronic interactions. DFT calculations provide the energies of these orbitals and a visual representation of their spatial distribution.

Table 2: Representative Frontier Molecular Orbital Energies for a Bromophenyl-Alkylamine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These values are illustrative and represent typical results from DFT calculations on similar aromatic amines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen or oxygen.

Blue regions correspond to areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green and yellow regions represent areas with intermediate or near-zero potential.

For this compound, the MEP surface would likely show a region of negative potential (red) around the nitrogen atom of the amine group due to the lone pair of electrons, making it a primary site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amine group would exhibit positive potential (blue), indicating their susceptibility to nucleophilic interaction. The bromine atom, due to the "sigma-hole" phenomenon, can also present a region of positive potential along the extension of the C-Br bond, making it a potential site for halogen bonding.

DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra.

This predictive capability is invaluable for identifying and characterizing a molecule. For this compound, DFT would predict the characteristic vibrational modes, such as the N-H stretching of the amine group, the aromatic C-H stretching, the C-Br stretching, and the vibrations of the alkyl backbone.

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch (asymmetric) | 3360 | 3350 - 3450 |

| N-H Stretch (symmetric) | 3280 | 3250 - 3350 |

| Aromatic C-H Stretch | 3050 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2960 | 2850 - 3000 |

| N-H Bend | 1610 | 1590 - 1650 |

| Aromatic C=C Stretch | 1580 | 1500 - 1600 |

| C-N Stretch | 1150 | 1020 - 1250 |

| C-Br Stretch | 680 | 500 - 700 |

Note: The predicted frequencies are hypothetical and represent typical outcomes of scaled DFT calculations.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors, rooted in conceptual DFT, help in understanding and predicting the chemical behavior of the molecule.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors are invaluable for comparing the reactivity of a series of related compounds or for predicting the most likely reaction pathways.

Table 4: Representative Quantum Chemical Descriptors for a Bromophenyl-Alkylamine Derivative (all values in eV)

| Descriptor | Symbol | Formula | Representative Value |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -0.8 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 0.8 |

| Electronegativity | χ | (I+A)/2 | 3.65 |

| Chemical Hardness | η | (I-A)/2 | 2.85 |

| Chemical Softness | S | 1/η | 0.35 |

| Electrophilicity Index | ω | χ²/ (2η) | 2.34 |

Note: These values are calculated from the representative HOMO/LUMO energies in Table 2.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space of flexible molecules in a more comprehensive manner, especially in the presence of a solvent.

For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and observing its motion over a period of nanoseconds. This would reveal the preferred conformations in solution, the dynamics of bond rotations, and the nature of the interactions between the molecule and the solvent. MD simulations can help identify the most populated conformational states and the energy barriers between them, providing a more complete picture of the molecule's behavior in a realistic environment than static calculations alone.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. The resulting three-dimensional Hirshfeld surface provides a rich, visual representation of how a molecule interacts with its neighbors, which is crucial for understanding the forces that govern crystal packing.

The analysis involves mapping various properties onto this surface, most notably the normalized contact distance (dnorm). The dnorm surface highlights intermolecular contacts shorter than, equal to, and longer than the van der Waals radii of the interacting atoms. nih.gov Red spots on the dnorm surface indicate close contacts, which are significant for intermolecular interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

While specific crystallographic data and a corresponding Hirshfeld surface analysis for this compound are not available in the reviewed literature, the analysis of structurally related compounds allows for a detailed projection of the intermolecular interactions that would likely govern its crystal packing. Compounds containing bromophenyl and amine functionalities commonly exhibit a range of interactions. nih.govresearchgate.netnih.gov

Based on the functional groups present in this compound, the primary intermolecular contacts expected to be identified by a Hirshfeld surface analysis would include H···H, C···H/H···C, and Br···H/H···Br interactions. The bulky tert-butyl group and the hydrogen atoms on the phenyl ring and amine group would likely lead to a significant proportion of H···H contacts, which are generally the most abundant in organic molecules. nih.govnih.gov The interactions between the carbon atoms of the phenyl ring and hydrogen atoms of neighboring molecules (C···H/H···C) are also expected to make a substantial contribution, often indicative of C-H···π interactions. researchgate.net

The presence of the bromine atom introduces the possibility of halogen bonding and other dipole-dipole interactions. Therefore, Br···H/H···Br contacts would be a key feature of the crystal packing. nih.gov Depending on the specific packing arrangement, other less frequent but potentially significant interactions could include Br···C/C···Br, Br···Br, and N···H/H···N contacts. nih.govnih.gov

To illustrate how these contributions are typically quantified, the following table presents a hypothetical breakdown of intermolecular contacts for this compound, based on findings for similar molecular structures.

Table 1: Illustrative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for this compound

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 40.5 |

| C···H/H···C | 18.2 |

| Br···H/H···Br | 15.8 |

| N···H/H···N | 8.5 |

| C···C | 6.7 |

| Br···C/C···Br | 3.1 |

| Br···Br | 1.5 |

| Other | 5.7 |

The fingerprint plots provide further detail on the nature of these interactions. For instance, the H···H contacts typically appear as a large, diffuse region in the center of the plot. The C···H/H···C interactions are often characterized by "wing-like" features, and the Br···H/H···Br contacts would present as distinct spikes in the plot. The analysis of these plots would be essential in confirming the presence and nature of weak interactions like C-H···π and potential hydrogen bonds involving the amine group.

Chemical Reactivity and Transformation Pathways of 1 3 Bromophenyl 2,2 Dimethylpropan 1 Amine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, allowing it to participate in a variety of reactions.

N-Alkylation: The primary amine of 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine can undergo N-alkylation with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism. However, due to the steric hindrance posed by the neopentyl group, these reactions may require more forcing conditions compared to less hindered primary amines. Over-alkylation to form the tertiary amine is a common side reaction in the alkylation of primary amines, but can be controlled by using a hydrobromide salt of the amine and carefully selecting the base and reaction conditions. A competitive deprotonation/protonation strategy can favor monoalkylation.

N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is generally high-yielding and less susceptible to steric hindrance than N-alkylation. The acylation can be carried out under standard conditions, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methyl iodide | N-Methyl-1-(3-bromophenyl)-2,2-dimethylpropan-1-amine | N-Alkylation |

| This compound | Acetyl chloride | N-(1-(3-Bromophenyl)-2,2-dimethylpropyl)acetamide | N-Acylation |

| This compound HBr salt | Benzyl bromide | N-Benzyl-1-(3-bromophenyl)-2,2-dimethylpropan-1-amine | N-Alkylation |

| This compound | Benzoyl chloride | N-(1-(3-Bromophenyl)-2,2-dimethylpropyl)benzamide | N-Acylation |

The primary amine functionality can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of Schiff bases from sterically hindered amines like this compound may be slower and require conditions that facilitate the removal of water to drive the equilibrium towards the product.

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzaldehyde | (E)-1-(3-Bromophenyl)-N-benzylidene-2,2-dimethylpropan-1-amine |

| This compound | Acetone | N-(1-(3-Bromophenyl)-2,2-dimethylpropyl)propan-2-imine |

| This compound | Salicylaldehyde (B1680747) | 2-(((1-(3-Bromophenyl)-2,2-dimethylpropyl)imino)methyl)phenol |

As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. The most common salt is the hydrochloride, which is typically a crystalline solid that is more stable and easier to handle than the free base. The formation of the hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid. These salts are generally stable under ambient conditions but can be sensitive to air and may undergo decomposition over time, particularly in the case of cathinone (B1664624) derivatives. nih.gov The stability of amine salts is also influenced by hydrolysis. pitt.edu

Reactions at the Aryl Bromide Moiety

The carbon-bromine bond on the phenyl ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

The aryl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the amine group, particularly with its steric bulk, can influence the choice of catalyst and reaction conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl compound. A variety of palladium catalysts and bases can be employed, and the reaction is known for its tolerance of many functional groups. nih.govnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce an arylethynyl derivative. pitt.eduwikipedia.org The reaction is typically co-catalyzed by a copper(I) salt. pitt.edu

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. gla.ac.ukharvard.edu The reaction requires a base and a palladium catalyst. gla.ac.uk

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 1-(3-Biphenyl)-2,2-dimethylpropan-1-amine | Suzuki-Miyaura |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-(Phenylethynyl)phenyl)-2,2-dimethylpropan-1-amine | Sonogashira |

| This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-1-(3-Styrylphenyl)-2,2-dimethylpropan-1-amine | Heck |

The bromine atom on the aromatic ring can be replaced by a metal, typically lithium or magnesium, through a metal-halogen exchange reaction. This process generates a highly reactive organometallic intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents.

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures results in the formation of an aryllithium species. This intermediate can be trapped with electrophiles like carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or amides. wikipedia.orgacs.org

Grignard Reagent Formation: While direct reaction with magnesium metal is the traditional method for forming Grignard reagents from aryl bromides, the presence of the acidic N-H proton in the primary amine would quench the Grignard reagent as it forms. masterorganicchemistry.com A more viable approach for substrates with acidic protons is a halogen-magnesium exchange using a reagent like isopropylmagnesium chloride, often in the presence of lithium chloride. ethz.ch

| Reactant 1 | Reagent 1 | Reagent 2 (Electrophile) | Product | Reaction Type |

| This compound | n-Butyllithium | Carbon dioxide (CO₂) | 3-(1-Amino-2,2-dimethylpropyl)benzoic acid | Lithium-Halogen Exchange |

| This compound | i-PrMgCl·LiCl | Formaldehyde (HCHO) | (3-(1-Amino-2,2-dimethylpropyl)phenyl)methanol | Magnesium-Halogen Exchange |

| This compound | n-Butyllithium | N,N-Dimethylformamide (DMF) | 3-(1-Amino-2,2-dimethylpropyl)benzaldehyde | Lithium-Halogen Exchange |

Nucleophilic Aromatic Substitution (if activated)

While aryl halides are generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) under standard conditions, the bromine atom on the phenyl ring of this compound can be substituted through transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods have largely superseded classical SNAr for the formation of carbon-heteroatom bonds with aryl halides that lack strong electron-withdrawing groups.

Prominent among these are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. These reactions provide pathways to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the site of the bromine atom.

The Buchwald-Hartwig amination, in particular, has proven to be a versatile method for the formation of C-N bonds. This reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands. The steric hindrance presented by the 2,2-dimethylpropyl group on the amine may influence the reaction kinetics and the choice of an appropriate ligand-catalyst system is crucial for achieving high yields. Research on the amination of aryl bromides has shown that bulky biarylmonophosphine ligands are effective for such transformations.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes:

Oxidative addition of the aryl bromide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base.

Reductive elimination from the palladium center to yield the N-arylated product and regenerate the Pd(0) catalyst.

The following table summarizes potential nucleophilic substitution reactions for this compound based on established methodologies for related aryl bromides.

| Reaction Type | Nucleophile | Catalyst System (Example) | Product Type |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(dba)₂ / Bulky Phosphine Ligand | N,N'-diaryl or N-alkyl-N'-aryl diamine derivative |

| Ullmann Condensation | Alcohol | CuI / Ligand (e.g., phenanthroline) | Aryl ether derivative |

| Thiolation | Thiol | Pd or Cu catalyst | Aryl thioether derivative |

Mechanistic Studies of Key Transformations

Mechanistic investigations into palladium-catalyzed aminations of aryl bromides provide valuable insights into the potential transformations of this compound. Kinetic studies on the amination of bromobenzene (B47551) have revealed that the reaction can exhibit complex kinetic profiles, sometimes showing an induction period attributed to the slow activation of the palladium precatalyst.

Studies have shown that the oxidative addition of the aryl bromide to the Pd(0) species is often the rate-determining step in the catalytic cycle. The nature of the phosphine ligand is critical, with bulky and electron-rich ligands generally promoting the reaction by facilitating both the oxidative addition and the final reductive elimination steps. For sterically hindered substrates, the use of bulky biarylphosphine ligands has been shown to be particularly effective.

The interplay of steric and electronic effects is a key aspect of these mechanistic studies. The bulky 2,2-dimethylpropyl group in this compound is expected to influence the rate and efficiency of the coupling reaction. Mechanistic studies on related sterically hindered amines and aryl halides suggest that while steric bulk can slow down the reaction, the proper choice of ligand can overcome this challenge to a significant extent.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity:

In reactions involving the substitution of the bromine atom on this compound, the primary question of regioselectivity concerns the site of the new bond formation on the aromatic ring. In transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, the substitution overwhelmingly occurs at the carbon atom to which the bromine was originally attached. This high degree of regioselectivity is a hallmark of these reactions, proceeding via the oxidative addition of the C-Br bond to the metal center.

Stereoselectivity:

The compound this compound possesses a chiral center at the benzylic carbon bearing the amine group. Therefore, reactions involving this compound can have stereochemical implications.

If the starting material is a racemic mixture, the product of a substitution reaction at the bromine atom will also be racemic, as the chiral center is not directly involved in the C-N bond formation on the aromatic ring.

However, if an enantiomerically pure form of this compound is used, the stereochemical integrity of the chiral center is expected to be retained during reactions such as the Buchwald-Hartwig amination. The reaction conditions for these cross-coupling reactions are generally mild enough not to cause racemization at a remote chiral center. This retention of stereochemistry is a significant advantage of modern catalytic methods.

Synthesis and Characterization of Derivatives and Analogues of 1 3 Bromophenyl 2,2 Dimethylpropan 1 Amine

Exploration of Substituents on the Bromophenyl Ring

The bromine atom on the phenyl ring of 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine serves as a versatile handle for the introduction of a wide array of substituents through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are particularly powerful tools in this context.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, or aryl groups at the 3-position of the phenyl ring. The general scheme involves the reaction of the parent compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with sterically hindered substrates. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of a variety of aniline derivatives. By coupling this compound with primary or secondary amines, a range of N-aryl derivatives can be accessed. Similar to the Suzuki coupling, the selection of the appropriate palladium catalyst and ligand system is critical for the successful amination of the sterically hindered aryl bromide.

The following table summarizes representative substituents that can be introduced onto the bromophenyl ring using these methods.

| Substituent (R) | Coupling Reaction | Reagent |

| Phenyl | Suzuki-Miyaura | Phenylboronic acid |

| 4-Methoxyphenyl | Suzuki-Miyaura | 4-Methoxyphenylboronic acid |

| Vinyl | Suzuki-Miyaura | Potassium vinyltrifluoroborate |

| Morpholino | Buchwald-Hartwig | Morpholine |

| N-Methylanilino | Buchwald-Hartwig | N-Methylaniline |

Modifications to the Alkyl Chain and Amine Substitution Pattern

Alterations to the 2,2-dimethylpropan-1-amine side chain can significantly influence the molecule's properties. Modifications can include homologation of the alkyl chain, introduction of substituents, or altering the substitution pattern of the amine itself.

One approach to modifying the alkyl chain involves starting from a different precursor, such as a substituted propiophenone. For example, the synthesis of analogues with substituents on the alkyl chain can be achieved through multi-step sequences starting from appropriately substituted ketones, followed by reductive amination.

Synthesis of N-Substituted Amine Derivatives (e.g., secondary, tertiary amines, amides, carbamates)

The primary amine functionality of this compound is a key site for derivatization, allowing for the synthesis of secondary and tertiary amines, as well as amides and carbamates.

N-Alkylation: Secondary and tertiary amines can be prepared through N-alkylation reactions. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but this can often be controlled by using a large excess of the amine or by employing reductive amination. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, is a highly effective method for the controlled synthesis of N-alkylated derivatives.

N-Acylation: Amides are readily synthesized by the N-acylation of the primary amine with acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. This reaction is generally high-yielding and tolerates a wide range of functional groups on the acylating agent.

Carbamate Formation: Carbamates can be prepared by reacting the amine with a chloroformate, such as benzyl chloroformate or di-tert-butyl dicarbonate (Boc-anhydride), in the presence of a base. These carbamate derivatives are often used as protecting groups for the amine functionality during subsequent synthetic transformations.

A selection of N-substituted derivatives is presented in the table below.

| Derivative Type | Reagent | Product Structure |

| Secondary Amine | Acetaldehyde, NaBH(OAc)₃ | N-ethyl-1-(3-bromophenyl)-2,2-dimethylpropan-1-amine |

| Tertiary Amine | Formaldehyde, HCOOH (Eschweiler-Clarke) | N,N-dimethyl-1-(3-bromophenyl)-2,2-dimethylpropan-1-amine |

| Amide | Acetyl chloride, Et₃N | N-(1-(3-bromophenyl)-2,2-dimethylpropyl)acetamide |

| Carbamate | Boc-anhydride | tert-butyl (1-(3-bromophenyl)-2,2-dimethylpropyl)carbamate |

Chiral Derivatives and Enantiomeric Enrichment

Given that the benzylic carbon atom in this compound is a stereocenter, the synthesis of enantiomerically pure derivatives is of high importance. This can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. rsc.org The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. rsc.org Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.

Asymmetric Synthesis: The direct synthesis of a single enantiomer can be achieved using various asymmetric methods. One approach is the asymmetric reductive amination of a prochiral ketone precursor, 3-bromo-2,2-dimethyl-1-phenylpropan-1-one. This can be accomplished using a chiral reducing agent or a chiral catalyst. Another powerful method involves the use of chiral auxiliaries. For instance, a chiral sulfinamide can be condensed with the ketone to form a chiral sulfinylimine, which is then diastereoselectively reduced, followed by removal of the auxiliary to yield the enantiomerically enriched primary amine.

The following table outlines approaches for obtaining chiral derivatives.

| Method | Description | Key Reagents/Techniques |

| Chiral Resolution | Formation and separation of diastereomeric salts. rsc.org | (+)-Tartaric acid, (-)-Mandelic acid, Fractional crystallization |

| Asymmetric Synthesis | Enantioselective reduction of a prochiral ketone or imine. | Chiral borane reducing agents, Asymmetric hydrogenation catalysts, Chiral sulfinamide auxiliaries |

Applications of 1 3 Bromophenyl 2,2 Dimethylpropan 1 Amine in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

In the synthesis of complex organic molecules, building blocks are pre-fabricated molecular fragments that can be efficiently incorporated into a larger structure. 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine functions as a bifunctional building block, offering two distinct points for chemical modification.

The Primary Amine Group: The -NH2 group is a potent nucleophile and a key functional handle. It readily participates in a variety of fundamental bond-forming reactions, including acylation to form amides, alkylation to form secondary and tertiary amines, and reductive amination with aldehydes or ketones. Furthermore, primary amines are crucial components in palladium-assisted multicomponent reactions, which allow for the rapid assembly of complex molecular frameworks in a single step. beilstein-journals.orgresearchgate.net

The Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile anchor for transition metal-catalyzed cross-coupling reactions. This functionality is essential for constructing new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling (for forming C-C bonds with boronic acids), the Heck reaction (for C-C bonds with alkenes), and the Buchwald-Hartwig amination (for C-N bonds with other amines) are standard methods for elaborating aryl halide structures. wikipedia.orgyoutube.comlibretexts.org

The steric bulk provided by the 2,2-dimethylpropyl moiety is another significant feature. This group can influence the stereochemical outcome of reactions and can shield adjacent parts of the molecule from enzymatic degradation in medicinal chemistry applications, potentially improving metabolic stability. enamine.netnih.govacs.org

| Reactive Site | Type of Reaction | Potential Bond Formed | Significance |

|---|---|---|---|

| Primary Amine (-NH₂) | Acylation, Alkylation, Reductive Amination | C-N (Amide, Amine) | Introduction of nitrogen-based functional groups and chains. |

| Primary Amine (-NH₂) | Multicomponent Reactions | Multiple C-C and C-N bonds | Rapid increase in molecular complexity. beilstein-journals.org |

| Bromophenyl (-Br) | Suzuki-Miyaura Coupling | C-C (Aryl-Aryl, Aryl-Alkyl) | Construction of biaryl systems or attachment of alkyl chains. |

| Bromophenyl (-Br) | Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Synthesis of diarylamines or N-aryl alkylamines. wikipedia.orgbeilstein-journals.org |

| Bromophenyl (-Br) | Heck Coupling | C-C (Aryl-Vinyl) | Formation of stilbene-like structures. |

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. nih.govnih.govfrontiersin.org The dual functionality of this compound makes it an excellent starting material for the synthesis of these important ring systems.

The primary amine can act as the nitrogen source in classical heterocyclic synthesis. For example, in the Paal-Knorr synthesis, a primary amine is condensed with a 1,4-dicarbonyl compound to form a substituted pyrrole. organic-chemistry.orgnih.gov Similarly, reactions with other bifunctional reagents can lead to the formation of various five-, six-, or seven-membered rings. nih.govacs.orgresearchgate.net

Furthermore, the presence of the bromophenyl group opens pathways for intramolecular cyclization reactions. A synthetic strategy could involve first modifying the amine group with a suitable reactant and then using the bromine atom to close the ring via an intramolecular palladium-catalyzed reaction, such as an intramolecular Heck or Buchwald-Hartwig coupling. This approach allows for the construction of fused heterocyclic systems where the aromatic ring is part of the final structure.

| Heterocycle Type | General Synthetic Strategy | Role of the Precursor |

|---|---|---|

| Pyrroles | Paal-Knorr Synthesis (reaction with a 1,4-dicarbonyl compound). organic-chemistry.org | Provides the nitrogen atom for the heterocyclic ring. |

| Pyridines | Hantzsch Dihydropyridine Synthesis (or variants). | Can serve as the nitrogen source in a multicomponent condensation. |

| Benzodiazepines | Reaction with a 2-aminobenzophenone (B122507) derivative. | The amine group acts as a nucleophile to form the seven-membered ring. |

| Indoles / Dihydroquinolines | Intramolecular Heck or Buchwald-Hartwig amination. wikipedia.org | The amine is first functionalized, then the bromophenyl group is used to close the ring onto the side chain. |

Intermediate in the Synthesis of Fine Chemicals and Specialty Materials

By using this compound, chemists can avoid the separate steps of introducing an amine, a phenyl ring, a bromine atom, and a bulky alkyl group. A typical synthetic route might first utilize the bromophenyl group for a cross-coupling reaction to build the core carbon skeleton of the target molecule. In subsequent steps, the amine group can be transformed or used to attach other fragments of the molecule. This modular approach is highly efficient and allows for the creation of a library of related compounds by simply changing the reagents used to react with the amine or the bromophenyl group.

Hypothetical Synthetic Pathway: A researcher could synthesize a potential bioactive molecule by first performing a Suzuki coupling on this compound with a heterocyclic boronic acid. The resulting product, now a more complex amine, could then undergo acylation with a specific carboxylic acid to yield the final amide-containing target molecule. This two-step process from the intermediate is significantly more efficient than building the molecule from simpler starting materials.

Use in Ligand or Catalyst Development for Organic Transformations

The development of new catalysts is crucial for advancing organic chemistry. Amines, particularly sterically hindered ones, can serve as ligands that coordinate to a metal center, influencing the catalyst's activity, selectivity, and stability. enamine.netnih.govresearchgate.net

The primary amine in this compound can act as a coordinating group for various transition metals like palladium, copper, or rhodium. researchgate.net The key advantage of this particular amine is the significant steric bulk imparted by the 2,2-dimethylpropyl group. Bulky ligands are often essential in catalysis, as they can promote the reductive elimination step in cross-coupling cycles and stabilize the active catalytic species. nih.gov

Furthermore, the molecule can be readily modified to create more complex ligand structures. For instance, the amine can be converted into an imine (Schiff base) by reacting it with an aldehyde that contains another donor atom, creating a bidentate (two-point binding) ligand. Alternatively, the bromophenyl ring can be functionalized, for example by introducing a phosphine (B1218219) group via a cross-coupling reaction, to generate a bidentate phosphine-amine ligand. These tailored ligands are highly sought after for their ability to control the outcome of catalytic reactions.

| Potential Ligand Type | Modification Required | Potential Metal Center | Target Catalytic Reaction |

|---|---|---|---|

| Monodentate Amine Ligand | None (direct use) | Palladium (Pd), Copper (Cu) | Cross-coupling reactions (e.g., Suzuki, Heck). researchgate.net |

| Bidentate Schiff Base Ligand | Condensation with salicylaldehyde (B1680747) or similar. | Ruthenium (Ru), Vanadium (V) | Oxidation, polymerization. |

| Bidentate Phosphine-Amine Ligand | Lithiation followed by reaction with a chlorophosphine, or Pd-catalyzed phosphination. | Palladium (Pd), Rhodium (Rh) | Asymmetric hydrogenation, Buchwald-Hartwig amination. wikipedia.org |

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The contemporary chemical industry places a strong emphasis on the development of environmentally benign synthetic methods. rsc.orgrsc.org Future research into the synthesis of 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine should prioritize the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources. rsc.org

Current synthetic routes to similar bulky amines often rely on classical methods that may involve harsh reagents and generate significant waste. rsc.orgwhiterose.ac.uk A key future direction will be the development of catalytic and more sustainable approaches. rsc.orgsciencedaily.com This could involve the use of biocatalysis, where enzymes are employed to perform key transformations with high selectivity and under mild conditions. mdpi.com Additionally, exploring alternative, greener solvents and reaction media will be crucial. mdpi.com The development of catalytic reductive amination processes or hydrogen borrowing methodologies could provide more atom-economical routes to this and related amines. rsc.org

A comparative overview of potential green chemistry strategies is presented in the table below.

| Strategy | Traditional Approach | Green Chemistry Alternative | Potential Benefits |

| Solvent Use | Chlorinated solvents, volatile organic compounds (VOCs) | Water, supercritical fluids, bio-based solvents, ionic liquids | Reduced environmental impact, improved safety |

| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, biocatalysts, photocatalysts | Catalyst recyclability, milder reaction conditions, higher selectivity |

| Feedstocks | Petroleum-based starting materials | Biomass-derived platform molecules | Use of renewable resources, reduced carbon footprint |

| Energy | High-temperature reflux | Microwave irradiation, ultrasound, photochemical methods | Reduced energy consumption, faster reaction times |

Future research in this area will not only provide a more sustainable route to this compound but also contribute to the broader field of green amine synthesis. rsc.orgrsc.org

Exploration of Novel Reactivity and Cascade Reactions

The molecular architecture of this compound, featuring a reactive aryl bromide and a nucleophilic amine, makes it an ideal candidate for exploring novel reactivity and developing cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. baranlab.org

Future research could focus on utilizing the aryl bromide moiety in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce molecular complexity. researchgate.net The sterically hindered neopentyl group adjacent to the amine may influence the reactivity and selectivity of these transformations in interesting ways.

Furthermore, the development of novel cascade reactions initiated by either the amine or the aryl bromide is a promising avenue. For instance, a one-pot sequence could involve an initial N-functionalization followed by an intramolecular cyclization onto the aromatic ring. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, represent another exciting direction. mdpi.comnih.govorganic-chemistry.org Investigating the participation of this compound in known MCRs or developing new ones could lead to the rapid synthesis of diverse and complex molecular scaffolds. nih.govresearchgate.net

| Reaction Type | Potential Application with this compound | Expected Outcome |

| Cross-Coupling | Suzuki coupling with boronic acids | Synthesis of biaryl derivatives |

| Buchwald-Hartwig amination with various amines | Formation of diarylamines | |

| Cascade Reactions | Intramolecular cyclization following N-alkylation | Synthesis of novel heterocyclic compounds |

| Palladium-catalyzed cascade involving the aryl bromide acs.org | Construction of polycyclic aromatic systems | |

| Multicomponent Reactions | Ugi or Passerini reactions mdpi.comnih.gov | Rapid generation of peptide-like scaffolds |

| Novel MCRs involving the amine and aryl bromide | Access to unique and diverse chemical libraries |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.govnih.govbeilstein-journals.org Future research should explore the synthesis of this compound and its derivatives using continuous flow reactors. tue.nlworktribe.com

Flow chemistry would be particularly beneficial for managing potentially hazardous reagents or exothermic reactions that might be involved in the synthesis. nih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. rsc.org

Integrating flow synthesis with automated platforms can further accelerate the discovery and optimization of new reactions and analogues. oxfordglobal.comnih.govnih.gov Automated systems can perform a large number of experiments in a high-throughput manner, systematically varying reaction conditions to identify optimal protocols. nih.gov This approach would be invaluable for exploring the reactivity of this compound in various transformations and for the rapid synthesis of libraries of new compounds for screening purposes. oxfordglobal.com

| Feature | Batch Synthesis | Flow Chemistry | Automated Synthesis |

| Scalability | Often requires re-optimization for different scales | More straightforward to scale up by running the system for longer | Can be integrated with flow systems for scalable library production |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better control over exotherms | Reduced manual handling of chemicals |

| Efficiency | Can be time-consuming with multiple workup steps | In-line purification and telescoping of reaction steps is possible rsc.org | High-throughput experimentation and optimization |

| Reproducibility | Can be variable between batches | Highly reproducible due to precise control of parameters | Consistent and reliable data generation |

Advanced Computational Design for New Analogues and Reactivity Prediction

Computational chemistry and in silico design have become indispensable tools in modern chemical research. slideshare.net Future investigations into this compound should leverage advanced computational methods to guide the design of new analogues with tailored properties and to predict their reactivity. mit.edu

Molecular modeling techniques can be used to explore the conformational landscape of the molecule and to design new derivatives with specific steric and electronic properties. nih.gov For example, computational studies could predict how modifications to the phenyl ring or the amine substituent would affect the molecule's shape and electronic distribution, which in turn could influence its biological activity or chemical reactivity. nih.govresearchgate.netresearchgate.net